molecular formula C13H12ClNS B1607597 4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 213462-12-5

4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No. B1607597
CAS RN: 213462-12-5
M. Wt: 249.76 g/mol
InChI Key: CSDQQAQKBAQLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” belongs to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms besides carbon, such as sulfur, nitrogen or oxygen . The presence of the thieno[3,2-c]pyridine group indicates that this compound contains a fused ring system made up of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom).


Molecular Structure Analysis

The molecular structure of a compound like this would likely be planar due to the presence of the aromatic rings. The chlorine atom attached to the phenyl group would be expected to be in the plane of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. For example, the presence of the chlorine atom could increase the compound’s density and boiling point compared to similar compounds without a chlorine atom .

Scientific Research Applications

Diabetes Management

The compound has been studied for its potential to reduce blood glucose levels, which could be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Analgesic Activity

Research indicates that this derivative may have analgesic properties comparable to pethidine, a known painkiller, suggesting its potential use in pain management .

Nonlinear Optical (NLO) Properties

A study on the electronic and optical properties of related compounds suggests that replacing a phenyl group with a pyridine ring can significantly alter the NLO response, indicating potential applications in photonics and optoelectronics .

Biological Activities of Pyrrolopyrazine Scaffold

The pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring similar to the compound , has been associated with a wide range of biological activities. This suggests potential applications in various therapeutic areas .

Antileishmanial and Antimalarial Evaluation

Compounds with similar structures have been evaluated for their effectiveness against tropical diseases like leishmaniasis and malaria. This indicates potential applications in developing treatments for these diseases .

Synthesis of Dihydropyrano[2,3-c]pyrazoles

The compound has been used in the synthesis of dihydropyrano[2,3-c]pyrazoles, which could have various pharmaceutical applications .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many chlorinated compounds are hazardous and require careful handling .

properties

IUPAC Name

4-(4-chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNS/c14-10-3-1-9(2-4-10)13-11-6-8-16-12(11)5-7-15-13/h1-4,6,8,13,15H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDQQAQKBAQLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1SC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372302
Record name 4-(4-chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

CAS RN

213462-12-5
Record name 4-(4-chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 2
4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 3
4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 4
4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 5
4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Reactant of Route 6
4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.